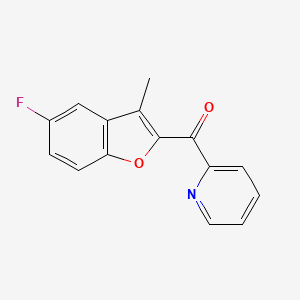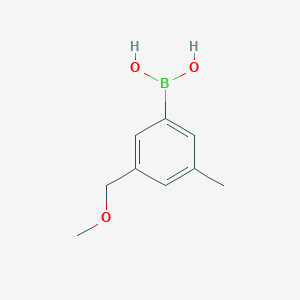
(3-(Methoxymethyl)-5-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound has a methoxymethyl group and a methyl group attached to the phenyl ring, making it unique in its structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-5-methylphenyl)boronic acid typically involves the reaction of 3-(Methoxymethyl)-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Methoxymethyl)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or other electrophiles.
Major Products Formed
Phenols: Formed through oxidation.
Boronates: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
(3-(Methoxymethyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3-(Methoxymethyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Drug delivery: Its reversible binding allows for controlled release of drugs.
Catalysis: Acts as a catalyst in various organic reactions by stabilizing transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.
5-Methylphenylboronic acid: Similar structure but lacks the methoxymethyl group.
Phenylboronic acid: Basic structure without any substituents.
Uniqueness
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13BO3 |
|---|---|
Poids moléculaire |
180.01 g/mol |
Nom IUPAC |
[3-(methoxymethyl)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7-3-8(6-13-2)5-9(4-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
Clé InChI |
FZCDFZVDWRITQY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)COC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


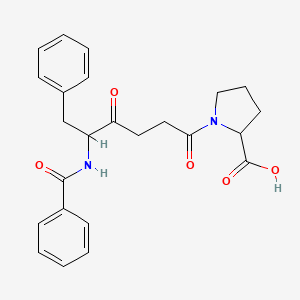

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14081255.png)
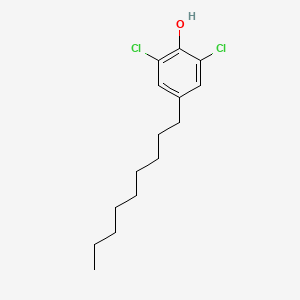
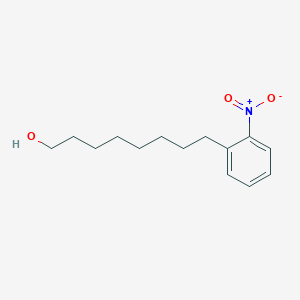
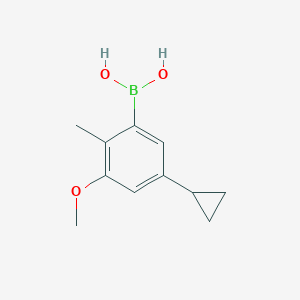
![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)
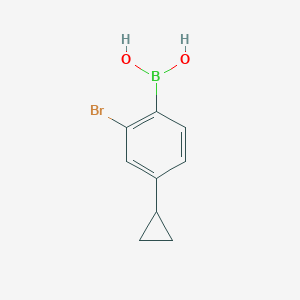
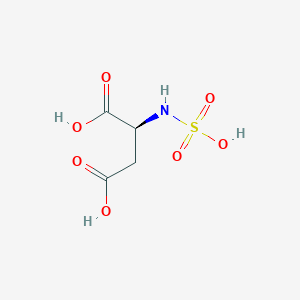
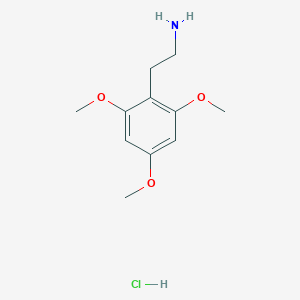
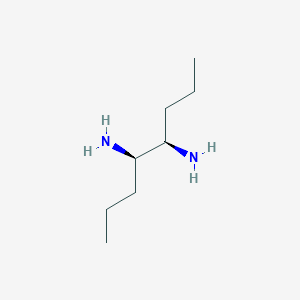
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
